3-(pyridin-3-ylmethyl)-1H-indole
Overview
Description
3-(pyridin-3-ylmethyl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of an indole ring system substituted at the third position with a pyridin-3-ylmethyl group
Scientific Research Applications
3-(pyridin-3-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-ylmethyl)-1H-indole typically involves the reaction of indole with pyridin-3-ylmethyl halides under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (bromine, iodine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated indole derivatives.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-ylmethyl)-1H-indole
- 3-(pyridin-4-ylmethyl)-1H-indole
- 3-(quinolin-3-ylmethyl)-1H-indole
Uniqueness
3-(pyridin-3-ylmethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBYFAFBEOHNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200733 | |
Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5275-04-7 | |
Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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